methyl 6-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-METHYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-METHYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Xanthene Moiety: This step may involve amide bond formation between a xanthene derivative and the benzothiophene core.
Methylation and Esterification: The final steps often include methylation and esterification to obtain the desired methyl ester compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-METHYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Transition metal catalysts like palladium or platinum may be used in various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 6-METHYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Xanthene Derivatives: Compounds with xanthene moieties but different functional groups.
Uniqueness
METHYL 6-METHYL-2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H23NO4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 6-methyl-2-(9H-xanthene-9-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H23NO4S/c1-14-11-12-17-20(13-14)31-24(22(17)25(28)29-2)26-23(27)21-15-7-3-5-9-18(15)30-19-10-6-4-8-16(19)21/h3-10,14,21H,11-13H2,1-2H3,(H,26,27) |
InChI Key |
YRPOXCWHSFFVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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